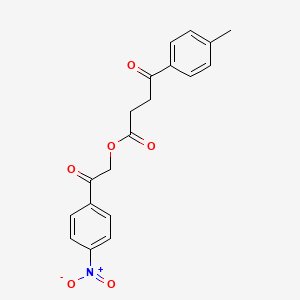
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as NMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMOB is a yellow crystalline powder that is synthesized through a multi-step process, and its unique chemical structure allows it to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood, but it is thought to be related to its ability to interact with cellular components such as enzymes and proteins. Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and physiological effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, as mentioned earlier. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant properties, which may have implications for its use in treating oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its relatively simple synthesis process, which allows for the production of large quantities of the compound. However, one limitation of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which may require special handling and safety precautions.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems, which could have applications in disease diagnosis and treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and its potential use in treating cancer and other diseases. Finally, investigations into the potential toxicity of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate and ways to mitigate its effects could also be an important area of future research.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves several steps, starting with the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This compound is then reacted with 4-methylphenyl magnesium bromide to produce the final product, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The synthesis process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-13-2-4-14(5-3-13)17(21)10-11-19(23)26-12-18(22)15-6-8-16(9-7-15)20(24)25/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGFSOSPMOHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B4966417.png)
![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)

![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![N'-[(4-methylphenyl)sulfonyl]-N-(4-pentylbicyclo[2.2.2]oct-1-yl)ethanehydrazonamide](/img/structure/B4966442.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)